Methyl 3-oxo-2-propylpiperidine-1-carboxylate
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Overview
Description
Methyl 3-oxo-2-propylpiperidine-1-carboxylate is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are widely used in drug design due to their biological activity and structural versatility .
Preparation Methods
The synthesis of Methyl 3-oxo-2-propylpiperidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Methyl 3-oxo-2-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like iodine(III) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often use phenylsilane and iron complexes to reduce imine intermediates.
Substitution: Substitution reactions can occur at different positions on the piperidine ring, often facilitated by catalysts and specific reagents.
Scientific Research Applications
Methyl 3-oxo-2-propylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential as therapeutic agents in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Methyl 3-oxo-2-propylpiperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 2-oxo-3-piperidinecarboxylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-oxopiperidine-3-carboxylate: Another similar compound with slight structural differences.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 3-oxo-2-propylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-5-8-9(12)6-4-7-11(8)10(13)14-2/h8H,3-7H2,1-2H3 |
InChI Key |
SRHAHWNZPTYRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)CCCN1C(=O)OC |
Origin of Product |
United States |
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